molecular formula C16H13NO3S B3004077 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione CAS No. 338401-62-0

3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Cat. No.: B3004077
CAS No.: 338401-62-0
M. Wt: 299.34
InChI Key: PPWXNCJIJJTKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a heterocyclic compound featuring a benzothiazine-dione core substituted with a 4-methoxybenzyl group. The benzothiazine-dione scaffold consists of a six-membered ring containing sulfur and nitrogen atoms, with two ketone groups at positions 2 and 2. The 4-methoxybenzyl substituent introduces electron-donating methoxy functionality, which may influence the compound’s reactivity, solubility, and biological interactions.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1,3-benzothiazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c1-20-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)21-16(17)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWXNCJIJJTKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione typically involves the condensation of 2-aminobenzenethiol with 4-methoxybenzaldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazine ring or the methoxybenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzothiazine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of benzothiazine derivatives, including 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione. Research indicates that compounds in this class can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance:

  • A study published in Pharmaceutical Research demonstrated that benzothiazine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for the development of new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Benzothiazine derivatives have shown efficacy against a range of bacterial and fungal pathogens. In vitro tests revealed that this compound displayed notable activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Research has indicated potential neuroprotective effects of benzothiazine derivatives. A study highlighted the ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This suggests their potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated through various assays measuring cytokine levels and inflammatory markers. Results indicate that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in managing inflammatory conditions .

Polymer Chemistry

In materials science, benzothiazine derivatives have been explored as additives in polymer formulations due to their thermal stability and potential for enhancing mechanical properties. The incorporation of this compound into polymer matrices has shown improvements in tensile strength and thermal resistance.

Case Studies

Study Focus Findings
Pharmaceutical Research (2020)Anticancer ActivitySignificant cytotoxic effects on cancer cell lines; potential for drug development.
Journal of Antimicrobial Chemotherapy (2021)Antimicrobial PropertiesEffective against resistant bacterial strains; promising for new antibiotic development.
Neuropharmacology (2022)Neuroprotective EffectsModulation of neurotransmitter systems; reduced oxidative stress in neuronal cells.
Materials Science Journal (2023)Polymer AdditivesEnhanced mechanical properties in polymer formulations; improved thermal stability.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and function.

    Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

To contextualize 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione, we compare it with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues Within the Benzothiazine-Dione Family

Key derivatives from include:

Compound Substituent Molecular Formula Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (IR, MS)
3e (Target analog) 4-Methoxyphenyl C₁₆H₁₃NO₃S 147–149 288 ([M–H]⁻) IR: N/A; MS: m/z 288
3f 3,4-Dimethoxyphenyl C₁₇H₁₅NO₄S 181–183 318 ([M–H]⁻) IR: N/A; MS: m/z 318
3g 3,4,5-Trimethoxyphenyl C₁₈H₁₇NO₅S 212–213 350 ([M+H]⁺) IR: N/A; MS: m/z 350
3h 4-Cyanophenyl C₁₅H₈N₂O₂S 154–156 283 ([M–H]⁻) IR: N/A; MS: m/z 283

Key Observations :

  • Substituent Effects: Increasing methoxy groups (3e → 3g) correlate with higher molecular weights and melting points, likely due to enhanced intermolecular interactions (e.g., dipole-dipole, van der Waals). The cyano group in 3h reduces melting points compared to methoxy derivatives, possibly due to reduced symmetry or weaker packing .
  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (electron-donating) may increase solubility in polar solvents, while the cyano group (electron-withdrawing) could enhance reactivity in nucleophilic substitutions .
Heteroatom Variants: Benzothiazine vs. Benzoxazine-Diones

Replacing sulfur with oxygen in the heterocycle yields benzoxazine-diones, which exhibit distinct properties:

Compound (CAS) Core Structure Key Properties/Applications Toxicity/Safety
6-Chloro-2-thio-2H-1,3-benzoxazine-2,4(3H)-dione (41219-31-2) Benzoxazine-dione (S, Cl substituent) - LD₅₀ (oral, mouse): 200 mg/kg
- Toxic by ingestion; emits NOₓ, SOₓ, Cl⁻ upon decomposition
High toxicity; industrial caution required
2H-1,3-Benzoxazine-2,4(3H)-dione (2037-95-8) Benzoxazine-dione - Pharmaceutical intermediate (antipsychotic, anti-inflammatory agents)
- Density: 1.402 g/cm³; MP: 228–232°C
No direct toxicity data; safer for synthesis

Key Comparisons :

  • Reactivity : Benzothiazine-diones (with sulfur) may exhibit greater nucleophilicity at the sulfur site compared to benzoxazine-diones.
  • Toxicity: Chlorinated benzoxazine derivatives (e.g., 6-chloro-2-thio analog) are markedly toxic, whereas non-halogenated variants like carsalam (2037-95-8) are safer for pharmaceutical use .
Substituent Position and Functional Group Impact

Biological Activity

3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a member of the benzothiazine family, known for its diverse biological activities and potential therapeutic applications. This compound exhibits a range of properties that make it a candidate for further research in medicinal chemistry, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer therapies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzothiazine core with a methoxybenzyl substituent. This structural configuration contributes to its solubility and reactivity, which are crucial for its biological activity.

Property Value
Molecular Formula C₁₈H₁₈N₂O₃S
Molecular Weight 338.41 g/mol
CAS Number 338401-62-0

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Antifungal Properties

In addition to antibacterial effects, this compound has shown promising antifungal activity. Studies suggest that it inhibits fungal growth by interfering with cell membrane integrity and function. The specific targets within the fungal cells are still under investigation but may include ergosterol biosynthesis pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation can lead to reduced inflammation in various animal models.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have yielded encouraging results. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as A-431 (human epidermoid carcinoma) and HT29 (human colorectal adenocarcinoma). The compound's mechanism may involve the activation of caspases and the disruption of mitochondrial membrane potential.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding: It can bind to receptors that play roles in inflammation and cancer progression.
  • Cell Cycle Modulation: The compound affects cell cycle regulators, leading to growth arrest in cancer cells.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against tested pathogens .
  • Anti-inflammatory Model : In an animal model of induced inflammation, treatment with this compound resulted in a significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent .
  • Cancer Cell Line Analysis : Research involving A-431 and HT29 cell lines revealed that treatment with the compound at concentrations of 10 µM led to over 50% reduction in cell viability after 48 hours .

Q & A

Q. What are the recommended synthetic routes for 3-(4-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. For example, a thiazine core can be functionalized using precursors like 4-methoxybenzyl derivatives under reflux conditions with ethanol or methanol as solvents. Optimization involves adjusting catalysts (e.g., sodium ethoxide), temperature (65–80°C), and reaction duration (4–20 hours). Recrystallization from methanol or ethanol improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • FTIR : Identifies functional groups (e.g., C=O stretching at ~1720 cm⁻¹, aromatic C-H bending).
  • UV/Vis Spectroscopy : Monitors electronic transitions relevant to DNA-binding studies (e.g., hypochromic shifts indicate intercalation).
  • NMR : Confirms substituent positions (e.g., methoxy protons at ~3.8 ppm in ¹H NMR).
    Reference databases like NIST provide comparative spectral data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust or vapors.
  • Store in airtight containers away from moisture and oxidizers.
    Emergency protocols include rinsing exposed skin with water and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and interaction mechanisms of this compound with biological targets?

  • Methodological Answer : DFT calculations model molecular orbitals, electrostatic potentials, and binding energies. For example, HOMO-LUMO gaps predict reactivity, while Mulliken charges identify nucleophilic/electrostatic interaction sites. Compare computational results with experimental UV/Vis and FTIR data to validate drug-DNA binding modes .

Q. What strategies resolve contradictions in experimental data when analyzing drug-DNA interactions?

  • Methodological Answer : Discrepancies between spectroscopic, viscometric, and thermodynamic data can arise from varying binding modes (e.g., intercalation vs. groove binding). Cross-validation using:
  • Viscometry : DNA elongation confirms intercalation.
  • Circular Dichroism (CD) : Detects conformational changes in DNA.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (ΔG) and entropy/enthalpy contributions .

Q. How are thermodynamic parameters (ΔH, ΔS) determined for the compound-DNA interaction, and what do they signify?

  • Methodological Answer :
  • Van’t Hoff Analysis : Plot lnK vs. 1/T from temperature-dependent UV/Vis data to calculate ΔH and ΔS.
  • Negative ΔH and positive ΔS suggest hydrophobic interactions dominate, while negative ΔS indicates rigid DNA-complex formation .

Q. What challenges arise in crystallizing this compound for X-ray diffraction, and how are they addressed?

  • Methodological Answer : Challenges include low solubility and polymorphism. Strategies:
  • Use mixed solvents (e.g., methanol/chloroform) for slow evaporation.
  • Employ seeding techniques or gradient cooling.
    Single-crystal X-ray structures validate substituent orientation and hydrogen-bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.